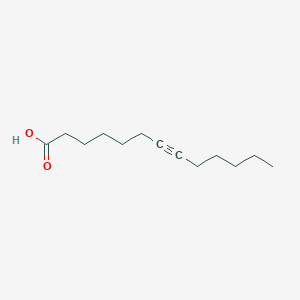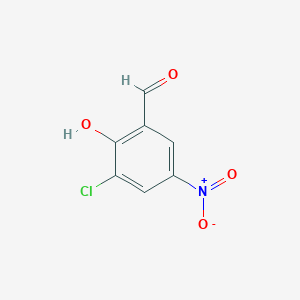
3-Chloro-2-hydroxy-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-hydroxy-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H4ClNO4 It is a derivative of benzaldehyde, characterized by the presence of chloro, hydroxy, and nitro functional groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxy-5-nitrobenzaldehyde typically involves the nitration of 3-chloro-2-hydroxybenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-2-hydroxy-5-nitrobenzoic acid.
Reduction: 3-Chloro-2-hydroxy-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-2-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-hydroxy-5-nitrobenzaldehyde depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cellular membranes in microorganisms. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Chloro-4-hydroxy-5-nitrobenzaldehyde: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
2-Chloro-5-nitrobenzaldehyde: Lacks the hydroxy group, affecting its solubility and reactivity.
Uniqueness
3-Chloro-2-hydroxy-5-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (hydroxy) groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
53844-96-5 |
|---|---|
Formule moléculaire |
C7H4ClNO4 |
Poids moléculaire |
201.56 g/mol |
Nom IUPAC |
3-chloro-2-hydroxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4ClNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H |
Clé InChI |
CXAJGDMXKZJHBG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=O)O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


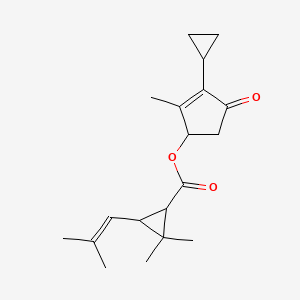
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
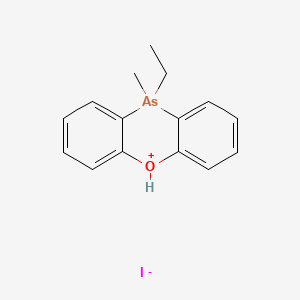

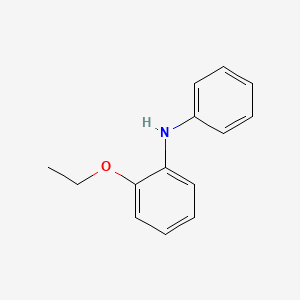
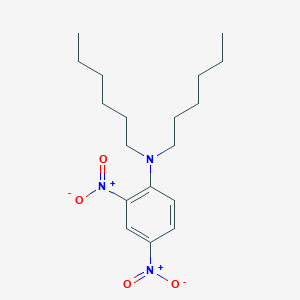
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
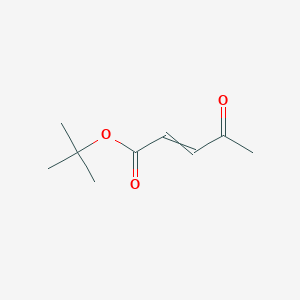
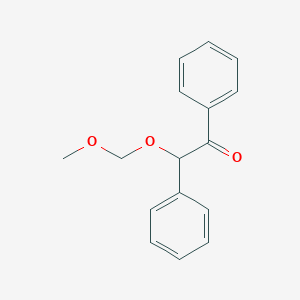
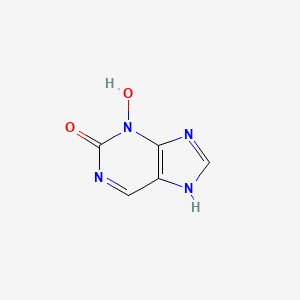
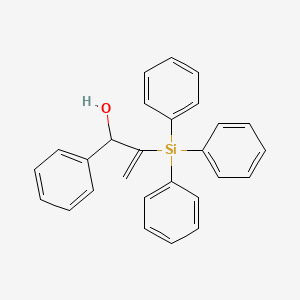

![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
